molecular formula C25H30N2O12 B12793571 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol CAS No. 7150-94-9

1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol

Cat. No.: B12793571
CAS No.: 7150-94-9
M. Wt: 550.5 g/mol
InChI Key: BLEBKZBLEMTVLI-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is a synthetic compound that combines a hexitol backbone with benzimidazole functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol typically involves the following steps:

    Protection of Hexitol: The hexitol is first protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures that all hydroxyl groups are converted to acetate esters.

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a suitable carboxylic acid or aldehyde under acidic conditions.

    Coupling Reaction: The protected hexitol and the benzimidazole moiety are then coupled using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the acetylation and coupling steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol can undergo various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Free hexitol with hydroxyl groups.

    Oxidation: Oxidized benzimidazole derivatives.

    Substitution: Functionalized benzimidazole-hexitol derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with metabolic diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering multiple functionalization sites.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, while the hexitol backbone can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexa-O-acetyl-L-iditol: Similar in structure but lacks the benzimidazole moiety.

    1,2,3,4,5,6-Hexa-O-acetyl-D-glucitol: Another hexitol derivative with different stereochemistry.

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole, which lack the hexitol backbone.

Uniqueness

1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is unique due to the combination of a hexitol backbone with a benzimidazole ring. This dual functionality allows for diverse applications and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

7150-94-9

Molecular Formula

C25H30N2O12

Molecular Weight

550.5 g/mol

IUPAC Name

[2,3,4,5,6-pentaacetyloxy-6-(1H-benzimidazol-2-yl)hexyl] acetate

InChI

InChI=1S/C25H30N2O12/c1-12(28)34-11-20(35-13(2)29)21(36-14(3)30)22(37-15(4)31)23(38-16(5)32)24(39-17(6)33)25-26-18-9-7-8-10-19(18)27-25/h7-10,20-24H,11H2,1-6H3,(H,26,27)

InChI Key

BLEBKZBLEMTVLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C(C(C(C1=NC2=CC=CC=C2N1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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